1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
CAS No.: 176978-81-7
Cat. No.: VC21266989
Molecular Formula: C15H15NO6S2
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176978-81-7 |
|---|---|
| Molecular Formula | C15H15NO6S2 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 1,1,2-trimethylbenzo[e]indole-6,8-disulfonic acid |
| Standard InChI | InChI=1S/C15H15NO6S2/c1-8-15(2,3)14-11-6-9(23(17,18)19)7-13(24(20,21)22)10(11)4-5-12(14)16-8/h4-7H,1-3H3,(H,17,18,19)(H,20,21,22) |
| Standard InChI Key | FNEUQIFLYGCFMY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O |
| Canonical SMILES | CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O |
Introduction
Chemical Structure and Identification
1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid belongs to the family of indole derivatives, specifically the benzo[e]indoles, which feature an additional benzene ring fused to the indole core. The compound's structure is characterized by three methyl groups at positions 1 (two methyl groups) and 2, along with two sulfonic acid groups at positions 6 and 8 of the benzo[e]indole skeleton.
Chemical Identifiers and Properties
The compound is uniquely identified through various chemical identifiers as outlined in the table below:
| Property | Value |
|---|---|
| Chemical Name | 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid |
| Molecular Formula | C₁₅H₁₅NO₆S₂ |
| CAS Registry Number | 176978-81-7 |
| Molecular Weight | 369.41300 g/mol |
| Exact Mass | 369.03400 |
| PSA (Polar Surface Area) | 137.86000 |
| LogP | 4.31400 |
This compound's chemical structure combines the aromatic properties of the benzo[e]indole scaffold with the acidity and water solubility conferred by the two sulfonic acid groups . These distinctive structural features contribute to its unique chemical behavior and potential applications in various chemical processes.
Synonyms and Alternative Nomenclature
The compound is also known by its systematic name 1H-Benz[e]indole-6,8-disulfonic acid,1,1,2-trimethyl, which follows the IUPAC naming conventions for heterocyclic compounds . The presence of multiple naming conventions reflects the complex nature of heterocyclic chemistry nomenclature, particularly for multi-substituted compounds with fused ring systems.
Physical and Chemical Properties
The physical and chemical properties of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid are primarily determined by its molecular structure, particularly the presence of the two sulfonic acid groups and the hydrophobic indole core.
The presence of two sulfonic acid groups in the molecule significantly enhances its water solubility compared to the parent benzo[e]indole structure. This increased hydrophilicity makes it potentially useful in applications requiring water-soluble reagents or intermediates.
Chemical Reactivity
The chemical reactivity of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid is characterized by several key features:
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The sulfonic acid groups (–SO₃H) exhibit strong acidic properties and can participate in acid-base reactions, forming salts with appropriate bases.
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The nitrogen atom in the indole ring system can potentially act as a weak base or nucleophile in certain chemical reactions.
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The aromatic system can undergo various electrophilic substitution reactions, although the presence of sulfonic acid groups would direct the position of such substitutions.
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The methyl groups, particularly those at position 1, can participate in condensation reactions under appropriate conditions.
Synthesis and Production Methods
The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid typically involves multiple steps, beginning with the preparation of the benzo[e]indole core followed by strategic sulfonation reactions.
Related Synthetic Methodologies
Insights into potential synthetic methods can be gleaned from related compounds. For instance, the Vilsmeier-Haack reaction has been employed in the functionalization of 1,1,2-trimethyl-1H-benzo[e]indole to create reaction centers for further derivatization . In specific research, 1,1,2-trimethyl-1H-benzo[e]indole was treated with POCl₃ to produce 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene) malonaldehyde, which contains two aldehyde groups that serve as reaction centers for subsequent modifications .
This approach demonstrates the versatility of the benzo[e]indole scaffold for chemical modifications, suggesting that similar strategies could be employed in the synthesis of the disulfonic acid derivative.
Applications and Uses
Intermediate in Chemical Synthesis
The compound likely serves as an important intermediate in the synthesis of more complex molecules, particularly those requiring water-soluble precursors. The disulfonic acid functionality provides:
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Enhanced water solubility
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Acidic properties useful in certain reactions
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Sites for further functionalization through the sulfonic acid groups
Related Compounds and Comparative Analysis
Understanding the properties and applications of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid can be enhanced by examining related compounds with similar structural features.
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
This related compound differs from the target molecule by having a single sulfonic acid group at position 7 rather than two groups at positions 6 and 8. Key properties include:
| Property | Value |
|---|---|
| CAS Number | 113995-55-4 |
| Molecular Formula | C₁₅H₁₅NO₃S |
| Molecular Weight | 289.4 g/mol |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
The mono-sulfonated derivative shows different physicochemical properties compared to the disulfonic acid, particularly in terms of water solubility and acidity . The presence of only one sulfonic acid group would result in lower water solubility compared to the disulfonic acid derivative.
1,1,2-Trimethyl-1H-benzo[e]indole (Parent Compound)
The parent compound without sulfonic acid groups represents the core structure from which the disulfonic acid is derived:
| Property | Information |
|---|---|
| CAS Number | 41532-84-7 |
| Purity | >98.0%(T)(HPLC) |
| Alternative Names | 2,3,3-Trimethyl-4,5-benzo-3H-indole; 1,1,2-Trimethylnaphtho[1,2-d]pyrrole |
This compound is commercially available in various quantities and purities . As noted in research literature, it serves as a versatile starting material for the synthesis of more complex derivatives due to its ability to undergo various functionalization reactions .
Recent Research and Developments
Research on 1,1,2-Trimethyl-1H-benzo[e]indole and its derivatives has focused on exploring their potential as intermediates for synthesizing compounds with biological activity.
Bioactive Derivatives
Recent research has investigated the coupling of 1,1,2-trimethyl-1H-benzo[e]indole with monosaccharide amines to produce new bioactive compounds . This approach involves:
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Functionalization of 1,1,2-trimethyl-1H-benzo[e]indole using the Vilsmeier-Haack reaction to create reaction centers
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Coupling the functionalized intermediate with amino sugars (2-deoxy-2-amino-d-glucose and 6-deoxy-6-amino-d-glucose)
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Formation of both mono-substituted and di-substituted derivatives
The resulting compounds demonstrated promising antibacterial and antifungal activities. The di-substituted derivatives, in particular, showed enhanced bioactivity and improved water solubility due to the presence of the sugar moieties .
Synthetic Methodology Innovations
The development of efficient synthetic methods for the preparation and functionalization of benzo[e]indole derivatives continues to be an active area of research. These methodologies could potentially be applied to the synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid and related compounds with precisely controlled substitution patterns.
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